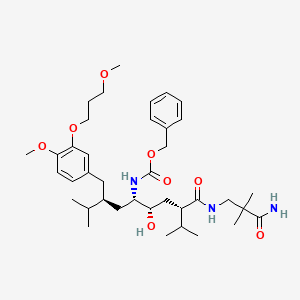

DELTAN-BENZYLOXYCARBONYL ALISKIREN

Description

Overview of the Renin-Angiotensin System Cascade

The RAS cascade is initiated in the kidneys, where specialized cells in the juxtaglomerular apparatus release the enzyme renin in response to stimuli such as low blood pressure or reduced sodium levels. clevelandclinic.orgyoutube.comyoutube.com Once in the bloodstream, renin acts on angiotensinogen (B3276523), a protein produced by the liver, to form angiotensin I. wikipedia.orgyoutube.com Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, primarily by the angiotensin-converting enzyme (ACE) found in the lungs and kidneys. clevelandclinic.orgwikipedia.org

Angiotensin II exerts its effects by binding to its receptors, leading to a series of physiological responses that elevate blood pressure. ahajournals.org These include direct constriction of blood vessels, stimulation of aldosterone (B195564) secretion from the adrenal cortex (which promotes sodium and water retention), and an increase in thirst and antidiuretic hormone release. clevelandclinic.orgyoutube.com While essential for maintaining homeostasis, an overactive RAS can contribute to the development and progression of cardiovascular and renal diseases. nih.govmdpi.com

Renin as a Pivotal Enzymatic Target for Chemical Modulation

Renin's position at the very beginning of the RAS cascade makes it a highly attractive target for pharmacological inhibition. ahajournals.org As the rate-limiting step, blocking renin activity can, in theory, prevent the entire downstream cascade of events that lead to the production of angiotensin II. ahajournals.orgnih.gov This offers a more direct approach to controlling the RAS compared to inhibiting later components like ACE or blocking angiotensin II receptors. nih.gov The high specificity of renin for its substrate, angiotensinogen, further enhances its appeal as a therapeutic target, potentially minimizing off-target effects. ahajournals.org

Evolution of Renin Inhibitors: From Peptides to Non-Peptidic Small Molecules

The journey to develop effective renin inhibitors has been a long and challenging one, spanning several decades. nih.gov The first attempts in the 1970s focused on peptide-based inhibitors designed to mimic the structure of angiotensinogen. nih.govwikipedia.org While these early compounds demonstrated the feasibility of renin inhibition, they were hampered by poor oral bioavailability and short duration of action, limiting their clinical utility. nih.gov

The subsequent generation of inhibitors, developed in the 1980s and 1990s, consisted of peptide-like molecules with improved properties but still faced challenges with oral absorption and potency. nih.govwikipedia.org A significant breakthrough came with the application of molecular modeling and X-ray crystallography, which enabled the design of non-peptidic, small-molecule inhibitors. nih.gov This new class of drugs overcame the limitations of their predecessors, leading to the development of the first orally active direct renin inhibitor, Aliskiren. nih.govwikipedia.org Deltan-Benzyloxycarbonyl Aliskiren is a related chemical entity, primarily known as an impurity and an analytical standard used in the research and manufacturing of Aliskiren. biosynth.comscbt.com

Due to the limited availability of specific research data for Deltan-Benzyloxycarbonyl Aliskiren, the following tables summarize the known chemical properties of this compound and provide a general overview of the evolution of renin inhibitors.

Table 1: Chemical Properties of Deltan-Benzyloxycarbonyl Aliskiren

| Property | Value | Source |

| CAS Number | 1236549-06-6 | biosynth.comscbt.com |

| Molecular Formula | C38H59N3O8 | biosynth.comscbt.com |

| Molecular Weight | 685.90 g/mol | biosynth.com |

| Appearance | Not specified | |

| Melting Point | 174.17 °C | biosynth.com |

| Boiling Point | 633.1 °C | biosynth.com |

Table 2: Evolution of Renin Inhibitors

| Generation | Class | Examples | Key Characteristics | Limitations |

| First | Peptide Analogues | H-142 | Mimicked angiotensinogen substrate | Poor oral bioavailability, low potency, short half-life nih.govwikipedia.org |

| Second | Peptidomimetics | Remikiren, Enalkiren, Zankiren | Improved potency and stability over first generation | Still suffered from low oral bioavailability and limited clinical success wikipedia.org |

| Third | Non-peptidic Small Molecules | Aliskiren | Orally active, high potency and specificity | Low bioavailability (~2.5%) nih.govwikipedia.org |

Properties

IUPAC Name |

benzyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59N3O8/c1-25(2)29(19-28-15-16-33(47-8)34(20-28)48-18-12-17-46-7)21-31(41-37(45)49-23-27-13-10-9-11-14-27)32(42)22-30(26(3)4)35(43)40-24-38(5,6)36(39)44/h9-11,13-16,20,25-26,29-32,42H,12,17-19,21-24H2,1-8H3,(H2,39,44)(H,40,43)(H,41,45)/t29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRPIIITHOBDDV-YDPTYEFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705476 | |

| Record name | Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236549-06-6 | |

| Record name | Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Characterization and Structural Designation of Δn Benzyloxycarbonyl Aliskiren

Systematic Nomenclature and Chemical Identity (CAS No. 1236549-06-6)

ΔN-Benzyloxycarbonyl Aliskiren is chemically identified by the CAS Registry Number 1236549-06-6. scbt.comchemicalbook.com Its systematic IUPAC name is (αS,γS,δS,ζS)-δ-(Benzyloxycarbonyl)amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide. veeprho.com This nomenclature precisely describes the molecular structure, including the stereochemistry at its chiral centers. The compound is also recognized as an impurity of Aliskiren, specifically Aliskiren N-Benzyloxycarbonyl Impurity. veeprho.com

Below is a table summarizing the key chemical identifiers for ΔN-Benzyloxycarbonyl Aliskiren:

| Identifier | Value | Source |

| CAS Number | 1236549-06-6 | scbt.comchemicalbook.com |

| IUPAC Name | (αS,γS,δS,ζS)-δ-(Benzyloxycarbonyl)amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide | veeprho.com |

| Molecular Formula | C₃₈H₅₉N₃O₈ | scbt.com |

| Molecular Weight | 685.89 g/mol | scbt.comscbt.com |

Structural Elucidation and Stereochemical Configuration

The molecular structure of Aliskiren, and by extension its benzyloxycarbonyl-protected precursor, was meticulously designed using a combination of molecular modeling and crystallographic analysis. nih.gov This structure-based design was crucial in developing a non-peptide inhibitor with improved pharmacokinetic properties compared to earlier peptide-like renin inhibitors. nih.govnih.gov

Aliskiren possesses four stereocenters, leading to a complex stereochemical configuration. google.com The specific stereoisomer with the desired therapeutic activity has the (2S, 4S, 5S, 7S) configuration. wikipedia.org Therefore, ΔN-Benzyloxycarbonyl Aliskiren must also possess the corresponding stereochemistry at these centers to serve as a viable intermediate in the synthesis. The structural integrity and stereochemical purity of this intermediate are paramount for the efficacy of the final active pharmaceutical ingredient. Conformational analysis of Aliskiren using NMR spectroscopy and molecular dynamics simulations has shown that it binds to the active site of renin in an extended conformation. nih.gov This binding is stabilized by several hydrogen bonds. nih.gov

Significance of the Benzyloxycarbonyl Protecting Group in Synthetic Transformations

The synthesis of complex molecules like Aliskiren often involves multiple steps where specific functional groups need to be temporarily blocked or "protected" to prevent them from reacting out of turn. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. highfine.com

In the context of ΔN-Benzyloxycarbonyl Aliskiren, the Cbz group serves to protect the primary amine at the δ-position of the octanamide (B1217078) backbone. This protection is critical during various synthetic transformations. The Cbz group is known for its stability under a range of reaction conditions, yet it can be readily removed under specific, mild conditions, typically through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst). highfine.comnih.gov This allows for the selective deprotection of the amine at a later stage in the synthesis, enabling the final steps of the Aliskiren synthesis to proceed. The use of protecting groups like Cbz is a key strategy to navigate the challenges of synthesizing a molecule with multiple chiral centers and functional groups, ensuring a high yield of the desired enantiomerically pure product. google.com The selection of the Cbz group is strategic; it is stable to the conditions required for other transformations in the synthetic route and can be removed without affecting other sensitive parts of the molecule. highfine.com

Advanced Synthetic Methodologies for Δn Benzyloxycarbonyl Aliskiren and Its Role in Aliskiren Total Synthesis

Retrosynthetic Disconnections and Strategic Planning

The total synthesis of a complex molecule like Aliskiren, which contains four stereocenters, necessitates a carefully planned retrosynthetic strategy. A common approach is a convergent synthesis, which involves the preparation of several complex fragments that are later coupled together. ethz.chresearchgate.net This strategy is often more efficient than a linear synthesis for complex targets. ethz.ch

A logical retrosynthetic analysis of Aliskiren (1) breaks the molecule down at the amide bond and the C5-C6 bond. This reveals three key fragments: a substituted aromatic unit (Fragment A), a central δ-amino acid core (Fragment B), and a terminal amino amide piece (Fragment C).

Our focus, ΔN-Benzyloxycarbonyl Aliskiren, represents a protected version of the crucial central building block, Fragment B. The benzyloxycarbonyl (Cbz) group serves to mask the reactive secondary amine during the synthesis. The key disconnections lead to synthons, which are idealized fragments that may not be stable but guide the identification of practical chemical reagents. ox.ac.uk

Retrosynthetic Pathway for Aliskiren:

Disconnection 1 (Amide Bond): The final amide bond formation connects the main backbone to the 3-amino-2,2-dimethylpropionamide side chain. This points to a late-stage coupling reaction.

Disconnection 2 (C5-C6 Bond): A crucial disconnection breaks the bond between the carbon bearing the hydroxyl group and the adjacent carbon. This is a common strategy in synthesizing hydroxyethylene isosteres. nih.gov This leads back to two main chiral fragments: a western half containing the aromatic ring and an eastern half which includes the δ-amino acid moiety.

This strategic planning highlights the importance of preparing the central Cbz-protected amino acid fragment with complete stereochemical control, as its chirality is fundamental to the biological activity of the final drug.

Key Synthetic Intermediates and Precursors

The success of a convergent synthesis hinges on the efficient preparation of its constituent fragments. researchgate.net For the synthesis of ΔN-Benzyloxycarbonyl Aliskiren and its subsequent use, several key intermediates and precursors are required.

One prominent strategy involves a catalytic stereoselective nitroaldol (Henry) reaction. researchgate.netunimi.itthieme-connect.com In this approach, an enantiopure nitroalkane acts as a precursor to the amino functionality after reduction. For instance, a key intermediate can be a nitrolactone, which already contains the correct configuration for all four stereocenters of Aliskiren. researchgate.netresearchgate.net Subsequent reduction of the nitro group and protection of the resulting amine with a benzyloxycarbonyl group yields the desired ΔN-Cbz-protected intermediate.

Another approach utilizes chiral auxiliaries to guide the stereoselective formation of the chiral centers. researchgate.netrsc.org For example, Evans auxiliaries can be used in asymmetric alkylation or allylation reactions to set specific stereocenters with high enantiomeric purity. rsc.org The resulting intermediates are then further elaborated to form the Cbz-protected core.

Some synthetic routes rely on intermediates derived from the "chiral pool," using readily available, enantiomerically pure starting materials like amino acids or sugars. ethz.chgoogle.com For example, L-pyroglutamic acid has been utilized as a chiral starting material (chiron) to construct the necessary stereocenters through a series of controlled chemical transformations.

Stereoselective Synthesis Approaches for Chiral Centers

Controlling the three-dimensional arrangement of atoms is a critical challenge in the synthesis of complex molecules like Aliskiren. fiveable.menumberanalytics.com The biological activity of the drug is highly dependent on the specific configuration of its four chiral centers. nih.gov Therefore, stereoselective synthesis, which selectively produces a single stereoisomer, is essential. numberanalytics.com

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity, often using only a small amount of a chiral catalyst. nih.govfrontiersin.org In the context of Aliskiren synthesis, various catalytic asymmetric reactions are employed.

One key reaction is the asymmetric hydrogenation of olefins. For instance, iridium-catalyzed asymmetric hydrogenation of allylic alcohol fragments has been used to produce chiral intermediates with high enantiomeric excess (ee). nih.govdiva-portal.org These chiral fragments are then combined to form the larger structure of Aliskiren. nih.gov Similarly, rhodium catalysis has been effectively used in the asymmetric hydrogenation of an enol acetate (B1210297) to generate two stereogenic centers with excellent diastereoselectivity. thieme-connect.com

Another important method is the catalytic stereoselective nitroaldol (Henry) reaction. researchgate.netunimi.it Copper-catalyzed versions of this reaction have been shown to effectively couple two fragments while establishing the correct configuration at all four of Aliskiren's stereocenters in a single step. researchgate.net

| Catalytic Reaction | Catalyst System | Key Transformation | Stereoselectivity | Reference |

| Asymmetric Hydrogenation | Iridium-N,P Ligand | Hydrogenation of allylic alcohols | 93-97% ee | nih.gov, diva-portal.org |

| Asymmetric Hydrogenation | Rhodium-based | Hydrogenation of an enol acetate | 99:1 dr | thieme-connect.com |

| Asymmetric Henry Reaction | Copper-based | Coupling of nitroalkane and aldehyde | High (forms major diastereomer) | researchgate.net, thieme-connect.com |

Control of Relative and Absolute Stereochemistry

Achieving the correct relative and absolute stereochemistry is paramount. ethz.ch Absolute stereochemistry is often established using a chiral catalyst or a starting material from the chiral pool, while relative stereochemistry is controlled by the diastereoselectivity of the reactions used to form subsequent chiral centers. nih.gov

Catalyst control is a strategy where the stereochemical outcome is determined by the chiral catalyst rather than the inherent stereochemistry of the substrate. nih.gov This provides a powerful way to access different diastereomers by simply changing the catalyst. Substrate control, on the other hand, relies on existing chiral centers within the molecule to direct the formation of new ones. nih.gov Many syntheses of Aliskiren employ a combination of these strategies to meticulously build the complex stereochemical architecture. For example, a chiral auxiliary might be used to set the first stereocenter, and then subsequent diastereoselective reactions propagate this chirality along the carbon chain. researchgate.net

Convergent Synthesis Strategies and Fragment Coupling Techniques

Once the key fragments, including the ΔN-Benzyloxycarbonyl Aliskiren core, are prepared with the correct stereochemistry, they must be coupled together. A variety of powerful coupling reactions are used to achieve this.

Amide Bond Formation: The final step in many Aliskiren syntheses is the formation of the amide bond linking the main backbone to the terminal amino amide fragment. This is typically achieved using standard peptide coupling reagents.

Olefin Metathesis: In some synthetic routes, ring-closing metathesis (RCM) or cross-metathesis have been explored to construct parts of the carbon skeleton. researchgate.net

Julia-Kocienski Olefination: This reaction is a reliable method for forming carbon-carbon double bonds with high E-selectivity and has been successfully applied in the synthesis of Aliskiren intermediates. rsc.orgdiva-portal.org

Grignard and Organoboron Reactions: Organometallic reagents, such as Grignard reagents or organoboron compounds, are used to couple the aromatic fragment to the rest of the molecule. researchgate.netresearchgate.net

SmI2-Promoted Radical Coupling: An alternative strategy involves the use of samarium(II) iodide to promote a radical coupling reaction, extending a carbon chain from a thioester derivative of an amino acid fragment. nih.govacs.org

These diverse coupling techniques provide chemists with a versatile toolbox to efficiently assemble the complex architecture of Aliskiren from its Cbz-protected and other key intermediates.

Process Chemistry Optimizations for Scalable Production of ΔN-Benzyloxycarbonyl Aliskiren

The transition from laboratory-scale synthesis to industrial production of a pharmaceutical agent like Aliskiren necessitates rigorous process chemistry optimization. The primary goals are to ensure safety, cost-effectiveness, high yield, and purity of the final active pharmaceutical ingredient (API). For the synthesis of ΔN-Benzyloxycarbonyl Aliskiren, which is a late-stage intermediate, these optimizations are critical.

Research into the scalable synthesis of Aliskiren has led to the development of continuous manufacturing processes, which offer significant advantages over traditional batch processing. bohrium.comresearchgate.net These include improved heat and mass transfer, enhanced safety with smaller reaction volumes, and greater consistency in product quality. bohrium.com

One of the key transformations in the synthesis leading to ΔN-Benzyloxycarbonyl Aliskiren is the coupling of a side-chain fragment with a core structure, followed by stereoselective reductions and functional group manipulations. Process optimization efforts have focused on several aspects of these steps:

Solvent-Free Reactions: To improve efficiency and reduce solvent waste, some reaction steps are performed under molten conditions at high temperatures. For instance, an aminolysis reaction, a key step in building the Aliskiren backbone, has been successfully conducted solvent-free, achieving high yields of around 90%. bohrium.comresearchgate.net This approach also simplifies downstream processing by eliminating the need for solvent removal.

Continuous Flow Reactors: The use of plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs) allows for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu For the deprotection steps, such as the removal of a Boc (tert-butoxycarbonyl) group to yield a primary amine that is subsequently acylated, continuous flow systems enable rapid quenching and minimize the formation of impurities. bohrium.commit.edu

Workup and Purification: Inline liquid-liquid extraction using membrane-based separators has been implemented to streamline the purification process. bohrium.com This technique avoids the formation of emulsions that can be problematic in batch extractions and allows for a continuous flow of the purified intermediate to the next stage of the synthesis. An improved and economical process for a key intermediate of Aliskiren has been developed that avoids expensive reagents and chromatographic purifications, making it suitable for industrial scale-up. acs.org

The following table summarizes key parameters that have been optimized for the scalable production of Aliskiren intermediates, which are directly relevant to the synthesis of ΔN-Benzyloxycarbonyl Aliskiren.

Table 1: Process Chemistry Optimization Parameters for Aliskiren Intermediate Synthesis

| Parameter | Conventional Batch Process | Optimized Continuous Process | Key Benefits of Optimization |

|---|---|---|---|

| Reaction Solvent | Typically organic solvents (e.g., THF, CH₂Cl₂) | Solvent-free (molten) or reduced solvent volume | Reduced cost, waste, and improved safety bohrium.comresearchgate.net |

| Temperature Control | Large vessel heating/cooling, potential for hotspots | Precise control in flow reactors | Improved yield and impurity profile bohrium.com |

| Reaction Time | Often several hours to days | Significantly reduced residence time (minutes to hours) | Increased throughput and efficiency bohrium.com |

| Workup Procedure | Batch extraction and separation | Inline liquid-liquid extraction (membrane-based) | Faster processing, reduced manual handling bohrium.com |

| Overall Yield | Variable depending on scale and specific batch | Consistently high yields (e.g., 90-95% for key steps) | Improved process reliability and cost-effectiveness bohrium.comresearchgate.net |

These optimizations contribute to a more robust, efficient, and environmentally friendly manufacturing process for Aliskiren, ensuring the reliable supply of this important therapeutic agent.

Novel Synthetic Routes and Methodological Innovations

One of the major challenges in the synthesis of Aliskiren is the stereoselective construction of its four chiral centers. Several innovative strategies have been developed to address this:

Convergent Synthesis: Many modern syntheses of Aliskiren employ a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together at a late stage. researchgate.net This strategy allows for greater flexibility and efficiency compared to a linear synthesis. A key intermediate in one such approach is prepared via the coupling of a Grignard reagent with another segment, followed by oxidative lactonization. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity is a cornerstone of modern organic synthesis. For Aliskiren, a stereoselective catalytic nitroaldol reaction has been explored as a key step to set one of the stereocenters. researchgate.net This method offers an efficient way to create the desired stereochemistry with high enantiomeric excess.

Olefin Metathesis: Ring-closing metathesis (RCM) has been utilized in a "macrocycle route" to construct a nine-membered unsaturated lactone intermediate. acs.org This macrocycle is then elaborated through a series of stereocontrolled reactions, including a Du Bois aziridination and regioselective aziridine (B145994) ring-opening, to form the vicinal amino alcohol moiety present in Aliskiren. acs.org

Julia-Kocienski Olefination: To construct the central olefinic bond in a precursor to Aliskiren with high E-selectivity, a modified Julia-Kocienski olefination has been successfully employed. rsc.org This reaction is part of a complementary pathway that also utilizes an Evans chiral auxiliary for asymmetric allylation to establish key stereocenters. rsc.org

The following table provides a comparative overview of some of the novel synthetic methodologies that have been applied to the synthesis of Aliskiren and its key intermediates.

Table 2: Comparison of Novel Synthetic Methodologies for Aliskiren Synthesis

| Methodology | Key Reaction | Main Advantage | Reported Outcome |

|---|---|---|---|

| Macrocycle Route | Ring-Closing Metathesis (RCM), Du Bois Aziridination | High stereocontrol from a common chiral starting material | Highly stereocontrolled synthesis of a key lactone intermediate acs.org |

| Nitroaldol Approach | Stereoselective Catalytic Nitroaldol Reaction | Convergent and efficient creation of a key C-C bond with stereocontrol | A new strategy for the convergent synthesis of Aliskiren researchgate.net |

| Complementary Pathway | Modified Julia-Kocienski Olefination, Evans Asymmetric Allylation | High E/Z selectivity for the olefin and excellent enantiomeric purity | E/Z ratio up to 13.6:1 and >97% ee for chiral intermediates rsc.org |

| Curtius Rearrangement | Curtius Rearrangement of an advanced intermediate | Efficient formation of a key lactone/carbamate (B1207046) intermediate | Provides correct stereochemistry and functionality in a key intermediate researchgate.net |

These innovative synthetic strategies not only provide alternative pathways to Aliskiren but also contribute to the broader field of organic synthesis by demonstrating the utility of modern synthetic methods in the construction of complex, medicinally important molecules. The ongoing development of new routes and the optimization of existing ones will continue to improve the efficiency and accessibility of Aliskiren for patients worldwide.

Molecular Design and Computational Studies Pertinent to Renin Inhibitor Precursors and Analogs

Application of Structure-Based Drug Design Principles in Renin Inhibitor Development

The quest for effective renin inhibitors was a long-standing challenge in medicinal chemistry, primarily due to the poor pharmacokinetic properties of early peptide-like candidates. nih.goveoinobrien.org A breakthrough came with the application of structure-based drug design (SBDD), a methodology that uses the three-dimensional structure of the target protein to guide the design of inhibitors. nih.govnih.gov

The development of Aliskiren is a prime example of successful SBDD. Researchers utilized a combination of molecular modeling and X-ray crystallography to analyze the binding of precursor compounds to the active site of renin. nih.goveoinobrien.org This approach allowed for the design of non-peptide inhibitors that could overcome the pharmacokinetic hurdles of earlier peptidomimetic compounds. nih.govresearchgate.net By visualizing the interactions between the inhibitor and the enzyme at an atomic level, chemists could make rational modifications to the inhibitor's structure to enhance binding affinity and improve drug-like properties. nih.gov

The initial lead compounds, while potent, often possessed undesirable characteristics. For instance, the clinical development of CGP38560, a peptidomimetic renin inhibitor, was halted due to poor pharmacokinetic properties. nih.govresearchgate.net This setback prompted a shift towards true non-peptide inhibitors, guided by homology models of the renin enzyme. researchgate.net This structure-based strategy led to the discovery of several chemically distinct non-peptide series of renin inhibitors, ultimately culminating in the development of Aliskiren. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations of Renin-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the binding of ligands to their target proteins. In the context of renin inhibitors, these techniques have been crucial for understanding the intricate interactions that govern binding affinity and specificity.

Molecular docking studies are used to predict the preferred binding orientation of a ligand within the active site of a protein. For Aliskiren and its analogs, docking simulations have helped to elucidate the key interactions with the renin active site. ccspublishing.org.cnnih.gov These studies have shown that Aliskiren binds to the active site of renin, preventing the natural substrate, angiotensinogen (B3276523), from being cleaved to form angiotensin I. researchgate.net The docking energy values obtained from these simulations can provide an estimate of the binding affinity, with more negative values indicating a stronger interaction. For example, a molecular docking study of Aliskiren with renin yielded a favorable docking energy of –8.30 kJ/mol. ccspublishing.org.cn

Molecular dynamics simulations take the static picture provided by molecular docking a step further by simulating the movement of atoms in the protein-ligand complex over time. ccspublishing.org.cn This allows for the study of the dynamic behavior of the system, providing a more realistic representation of the binding process. MD simulations of renin in complex with inhibitors like Aliskiren have revealed that electrostatic and hydrophobic interactions are the primary forces driving the formation of the complex. ccspublishing.org.cnfx361.cc These simulations can also identify key amino acid residues that are critical for binding, such as Asp38 and Asp226 in the renin active site. ccspublishing.org.cnfx361.cc

Conformational Analysis and Binding Site Exploration (e.g., S3' subsite interactions)

The active site of renin is a large, hydrophobic cavity with several subsites (S1, S2, S1', S2', S3', etc.) that accommodate the side chains of the angiotensinogen substrate. A thorough understanding of the conformational preferences of inhibitors and their interactions with these subsites is essential for designing potent and selective compounds.

Conformational analysis of renin inhibitors helps to identify the low-energy conformations that are most likely to bind to the enzyme. This information is critical for designing inhibitors that have a pre-organized geometry for binding, which can lead to a more favorable entropic contribution to the binding free energy.

A particularly important area of exploration has been the S3' subsite of renin. nih.gov Structure-activity relationship (SAR) studies have shown that incorporating polar, hydrophilic moieties into the P2' position of renin inhibitors can enhance their potency. nih.govresearchgate.net Molecular modeling studies have revealed that these modifications can lead to additional interactions with the S3' subsite. nih.gov For example, the design of Aliskiren derivatives with a triazole moiety at the P2' position resulted in compounds with significantly improved potency, which was attributed to favorable interactions within the S3' pocket. nih.gov This highlights the importance of exploring and exploiting interactions with specific subsites to optimize inhibitor design.

In Silico Screening and Virtual Library Design for Renin Inhibition

The vastness of chemical space makes the experimental screening of all possible compounds for renin inhibitory activity an impossible task. In silico screening, also known as virtual screening, offers a computational alternative to rapidly screen large libraries of compounds and identify promising candidates for further investigation. nih.gov

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods rely on the knowledge of known active compounds to identify new ones with similar properties. Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock and score a library of compounds.

In the context of renin inhibition, virtual screening has been used to identify novel scaffolds and to prioritize compounds for synthesis and biological testing. nih.gov For example, a virtual screening campaign could be designed to search a database of commercially available compounds for those that are predicted to bind to the renin active site with high affinity.

Virtual library design is a related technique where a library of virtual compounds is created by systematically modifying a known inhibitor or by combining different molecular fragments. These virtual libraries can then be screened in silico to identify the most promising candidates for synthesis. This approach allows for a more focused and efficient exploration of the chemical space around a particular inhibitor scaffold.

Computational Approaches for Predicting Reactivity and Synthetic Feasibility of Derivatives

While the design of potent inhibitors is a primary goal of drug discovery, it is equally important to consider the synthetic accessibility of the designed molecules. A compound that is highly potent in silico but cannot be synthesized in the laboratory is of little practical value.

Computational chemistry offers a range of tools for predicting the reactivity and synthetic feasibility of new derivatives. These methods can help to identify potential synthetic challenges early in the design process, allowing for modifications to be made to the target structure to improve its synthesizability.

One approach is to use retrosynthetic analysis software, which can propose synthetic routes for a given target molecule. These programs use a database of known chemical reactions to work backward from the target molecule to simpler, commercially available starting materials.

Role of Δn Benzyloxycarbonyl Aliskiren in Renin Inhibitor Lead Optimization and Derivative Synthesis

Strategic Intermediate for Chemical Modifications and Diversification

The benzyloxycarbonyl (Cbz) protecting group on the terminal amine of the Aliskiren backbone plays a pivotal role in synthetic strategies. This protecting group is stable under a variety of reaction conditions, yet can be readily removed, making it an ideal tool for directing chemical modifications to other parts of the molecule or for the controlled diversification of the amine terminus itself.

The presence of the Cbz group allows for selective reactions at other functional groups within the Aliskiren structure. For instance, modifications to the side chains, the hydroxyl group, or the amide moieties can be performed without interference from the reactive primary amine. Subsequently, the Cbz group can be cleaved to either yield the final modified Aliskiren analog or to allow for further functionalization at the newly deprotected amine. This strategic protection-deprotection sequence is a cornerstone of synthetic versatility in the Aliskiren series.

This approach facilitates the creation of a diverse library of Aliskiren derivatives. By systematically altering different regions of the molecule while the amine is protected, researchers can efficiently explore the chemical space around the Aliskiren scaffold. This diversification is essential for lead optimization, aiming to improve pharmacological properties such as potency, selectivity, bioavailability, and metabolic stability.

Structure-Activity Relationship (SAR) Studies of Aliskiren Derivatives and Analogs

The synthesis of a wide array of Aliskiren analogs, made possible by intermediates like ΔN-Benzyloxycarbonyl Aliskiren, has been fundamental to understanding the structure-activity relationships (SAR) governing renin inhibition. SAR studies investigate how specific structural features of a molecule contribute to its biological activity, providing a roadmap for the rational design of more effective drugs.

Modifications to various parts of the Aliskiren molecule have yielded critical insights into the requirements for potent renin inhibition. Key areas of modification and their impact on activity are summarized below:

| Molecular Region of Aliskiren | Modification | Impact on Renin Inhibitory Activity |

| P2' Position | Alterations to the isopropyl group | Modifications at this position have been shown to significantly influence potency and duration of action. |

| P3-P1 Linker | Introduction of conformational constraints | Can impact the overall binding affinity by optimizing the orientation of the molecule within the renin active site. |

| Side Chains | Variations in the methoxypropoxy side chain | Changes in this region can affect both potency and pharmacokinetic properties. |

| Terminal Amine | Acylation, alkylation, and other modifications | The nature of the substituent at this position is critical for interaction with the S4 subsite of renin. |

These systematic studies have demonstrated that the core structure of Aliskiren is highly optimized for binding to the active site of renin. However, subtle modifications, particularly at the P2' position and the terminal amine, can lead to significant changes in inhibitory potency. The data generated from these SAR studies are invaluable for the design of next-generation renin inhibitors with improved therapeutic profiles.

Development of Research Probes and Tool Compounds Based on the Aliskiren Scaffold

Beyond the development of therapeutic agents, ΔN-Benzyloxycarbonyl Aliskiren serves as a valuable starting point for the synthesis of sophisticated research probes and tool compounds. These specialized molecules are designed to investigate the biological roles and interactions of renin and the broader RAAS. By incorporating specific reporter groups, such as fluorescent tags, photoaffinity labels, or radioactive isotopes, into the Aliskiren structure, scientists can visualize and quantify the interactions of the inhibitor with its target enzyme.

The synthesis of these probes often leverages the reactivity of the terminal amine after the removal of the Cbz protecting group. For example, a fluorescent dye can be coupled to the deprotected amine to create a fluorescent probe. This probe can then be used in various assays to study the binding kinetics and localization of renin in cells and tissues.

Similarly, photoaffinity probes can be synthesized by introducing a photoreactive group onto the Aliskiren scaffold. Upon exposure to light, this group forms a covalent bond with the renin enzyme, allowing for the identification of binding sites and the characterization of the inhibitor-enzyme complex.

Examples of research probes developed from the Aliskiren scaffold include:

| Type of Probe | Reporter Group | Application |

| Fluorescent Probe | Fluorescein, Rhodamine | In vitro and in-cell imaging of renin, binding affinity studies. |

| Photoaffinity Probe | Benzophenone, Arylazide | Covalent labeling of the renin active site, identification of binding residues. |

| Radiolabeled Probe | Tritium (³H), Carbon-14 (¹⁴C) | In vivo pharmacokinetic studies, receptor occupancy studies. |

The development of these chemical tools, facilitated by the synthetic flexibility offered by intermediates like ΔN-Benzyloxycarbonyl Aliskiren, is crucial for advancing our fundamental understanding of renin biology and for the discovery of novel therapeutic strategies targeting the RAAS.

Analytical Methodologies for the Characterization and Purity Assessment of Δn Benzyloxycarbonyl Aliskiren

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods provide definitive confirmation of the molecular structure of ΔN-Benzyloxycarbonyl Aliskiren, ensuring that the benzyloxycarbonyl (Cbz) protecting group has been successfully installed and that the core structure is intact.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. youtube.com ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. google.comgoogleapis.com

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl (B1604629) group (typically in the δ 7.3-7.4 ppm range), the methylene (B1212753) protons of the benzyloxy group (a singlet around δ 5.1 ppm), and a complex array of signals corresponding to the aliphatic backbone of the Aliskiren molecule, including the isopropyl groups and methoxy (B1213986) functionalities.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition, further confirming the identity of ΔN-Benzyloxycarbonyl Aliskiren. researchgate.netgoogleapis.com Fragmentation patterns observed in tandem MS (MS/MS) experiments can be used to further verify the structure by identifying key molecular fragments. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. oatext.com The spectrum of ΔN-Benzyloxycarbonyl Aliskiren is characterized by specific absorption bands that confirm its structure. googleapis.comgoogleapis.com Key expected peaks include a strong absorption for the carbamate (B1207046) C=O stretch (typically ~1690-1715 cm⁻¹), N-H stretching vibrations, C-O stretching from the ether and alcohol groups, and aromatic C-H stretching from the benzyl group. researchgate.net

Table 1: Key Spectroscopic Data for Structural Confirmation

| Technique | Parameter | Expected Observation for ΔN-Benzyloxycarbonyl Aliskiren |

|---|---|---|

| NMR Spectroscopy | ¹H NMR Chemical Shifts (δ) | ~7.3-7.4 ppm (aromatic C₆H₅), ~5.1 ppm (benzyl CH₂), plus complex aliphatic signals |

| ¹³C NMR Chemical Shifts (δ) | ~156 ppm (carbamate C=O), ~127-136 ppm (aromatic carbons), plus aliphatic and ether carbons | |

| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ corresponding to the exact mass of the protonated molecule (C₃₈H₅₉N₃O₇) |

| Infrared Spectroscopy | Carbonyl (C=O) Stretch | ~1690-1715 cm⁻¹ (from Cbz group) |

| Other Key Stretches | ~3300-3400 cm⁻¹ (O-H, N-H), ~1100-1300 cm⁻¹ (C-O ethers) |

Chromatographic Techniques for Purity Profiling and Chiral Analysis (e.g., HPLC, Chiral Chromatography)

Chromatographic methods are essential for separating ΔN-Benzyloxycarbonyl Aliskiren from impurities and its stereoisomers, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the primary technique used for determining the chemical purity of ΔN-Benzyloxycarbonyl Aliskiren and quantifying related substances. derpharmachemica.comveeprho.com The method typically utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile), often run in a gradient mode to ensure separation of all components. researchgate.netderpharmachemica.com Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the molecule exhibits strong absorbance. researchgate.netujpronline.com

Chiral Chromatography: Aliskiren has four chiral centers, resulting in the possibility of 16 stereoisomers. oup.comoup.com Controlling the stereochemistry during synthesis is critical, and therefore, the chiral purity of intermediates like ΔN-Benzyloxycarbonyl Aliskiren must be rigorously controlled. Chiral HPLC methods are developed to separate the desired (2S,4S,5S,7S)-isomer from its potential enantiomer and diastereomers. oup.comnih.gov These methods often employ a chiral stationary phase (CSP), such as an immobilized polysaccharide-based column (e.g., Chiralpak IC), which can differentiate between stereoisomers. oup.comoup.comvulcanchem.com The resolution between the desired isomer and its undesired counterparts must be sufficient for accurate quantification. nih.gov

Table 2: Typical Chromatographic Conditions

| Analysis Type | Technique | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|---|

| Purity Profiling | RP-HPLC | C18 Column (e.g., 250 x 4.6 mm, 5 µm) | Gradient of Acetonitrile and Phosphate Buffer (pH 3.0) | UV at ~230 nm |

| Chiral Analysis | Chiral HPLC | Immobilized Polysaccharide CSP (e.g., Chiralpak IC) | Acetonitrile / n-butylamine (e.g., 100:0.1, v/v) | UV at ~228 nm oup.comnih.gov |

Advanced Analytical Approaches for Impurity Identification and Quantification

Identifying and controlling impurities is a critical aspect of drug development, mandated by regulatory bodies like the International Council on Harmonisation (ICH), which requires identification of impurities present at levels of 0.1% or higher. googleapis.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The hyphenated technique of LC-MS is the cornerstone for the identification and structural elucidation of unknown process-related impurities and degradation products. researchgate.netveeprho.com After separation by HPLC, the eluent is directed into a mass spectrometer. By obtaining the mass-to-charge ratio (m/z) and fragmentation data (from MS/MS or MSⁿ studies), the structures of even trace-level impurities can be proposed and often confirmed. researchgate.netresearchgate.net This approach is crucial in forced degradation studies, where the compound is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. researchgate.net

Impurity Synthesis and Reference Standards: To definitively confirm the structure of an impurity identified by LC-MS and to accurately quantify it, the synthesis of the proposed impurity is often undertaken. researchgate.netresearchgate.net The synthesized material can then be fully characterized by NMR and other techniques. Once confirmed, it serves as a reference standard for the validation of the analytical method used for its quantification in routine quality control. googleapis.com

Crystallographic Analysis of ΔN-Benzyloxycarbonyl Aliskiren and its Intermediates

X-ray Crystallography: While spectroscopic and chromatographic methods provide substantial evidence for structure and purity, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry of each chiral center. researchgate.netnih.gov The development of Aliskiren itself relied heavily on structure-based design, which involves crystallographic analysis. nih.govresearchgate.netproteopedia.org

For a complex molecule like ΔN-Benzyloxycarbonyl Aliskiren, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, if successful, the resulting crystal structure provides irrefutable proof of the molecular connectivity and, most importantly, the all-S configuration required for its progression to the final Aliskiren drug substance. This technique is considered the gold standard for corroborating the stereochemistry of chiral intermediates in a synthetic pathway. researchgate.net

Preclinical and in Vitro Research Applications of Aliskiren and Its Synthetic Intermediates in Biological Systems

Enzymatic Inhibition Assays: Characterization of Renin Activity Modulation In Vitro

Aliskiren, synthesized via intermediates such as Deltan-Benzyloxycarbonyl Aliskiren, is a highly potent and selective inhibitor of human renin. eoinobrien.org In vitro studies have been crucial in characterizing its inhibitory effects on the renin-angiotensin system (RAS). Aliskiren directly blocks the catalytic activity of renin, the enzyme responsible for the rate-limiting step in the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the production of both angiotensin I and angiotensin II. google.comgoogle.com

Enzymatic inhibition assays have demonstrated Aliskiren's high affinity and specificity for primate renin. Its inhibitory concentration (IC50) for human renin is in the low nanomolar range, indicating potent activity. eoinobrien.org Furthermore, its specificity is highlighted by its minimal effect on other aspartic peptidases like cathepsin D and pepsin, even at significantly higher concentrations. eoinobrien.org This selectivity contributes to a favorable therapeutic profile. Studies in human plasma show that Aliskiren effectively inhibits the activity of endogenous renin on angiotensinogen. eoinobrien.org

| Enzyme/Receptor | Inhibitory Concentration (IC50) | Species | Reference |

|---|---|---|---|

| Human Renin | 0.6 nM | Human | eoinobrien.org |

| Cathepsin D | >10,000 nM | Human | eoinobrien.org |

| Pepsin | >10,000 nM | Human | eoinobrien.org |

| HIV-1 Peptidase | >10,000 nM | - | eoinobrien.org |

Cellular and Molecular Mechanistic Studies of RAS Pathway Regulation

At the cellular level, Aliskiren has been shown to modulate the RAS pathway effectively. One key area of investigation has been its effect on human podocytes, which are critical components of the kidney's glomerular filtration barrier. nih.gov In cultured human podocytes, Aliskiren significantly reduces the basal levels of intracellular angiotensin II and prevents the increase in intracellular angiotensin II induced by prorenin. nih.gov This demonstrates its ability to inhibit the local, intracellular RAS, which is implicated in renal damage.

Interestingly, while Aliskiren is a potent inhibitor of angiotensin II generation, studies show it does not affect the (pro)renin receptor ((P)RR)-dependent activation of the extracellular signal-related protein kinase (ERK) pathway. nih.gov This suggests that Aliskiren's primary mechanism of action is the direct blockade of renin's enzymatic activity, rather than interference with (P)RR-mediated signaling cascades. The RAS is a crucial signaling pathway that, when activated, can lead to cell proliferation, and its deregulation is linked to cancer progression. nih.gov

Pharmacological Characterization in Defined Animal Models (e.g., transgenic renin-angiotensinogen rats for mechanistic insights)

The development of a unique transgenic rat model expressing both human renin and human angiotensinogen genes was a significant breakthrough for the preclinical evaluation of Aliskiren. nih.gov This model is essential because renin inhibitors like Aliskiren are highly species-specific, with much lower potency against rodent renin. psu.edu In these double transgenic rats, Aliskiren has demonstrated effective blood pressure reduction and organ protection, providing crucial mechanistic insights into its pharmacological effects in vivo. nih.govplos.org These preclinical studies have shown that Aliskiren can prolong survival, reduce cardiac hypertrophy, and decrease the incidence of arrhythmias and proteinuria. nih.gov

Studies using these specialized animal models, as well as clinical investigations in humans, have thoroughly characterized Aliskiren's impact on angiotensin generation kinetics. Administration of Aliskiren leads to a dose-dependent decrease in plasma renin activity (PRA), which directly reflects the inhibition of angiotensin I formation. ecrjournal.comaccindia.org Consequently, levels of both angiotensin I and angiotensin II are suppressed. ecrjournal.com

A key characteristic of RAS inhibitors like ACE inhibitors and angiotensin receptor blockers (ARBs) is that they cause a reactive increase in renin concentration due to the interruption of the negative feedback loop. ecrjournal.com While Aliskiren also leads to an increase in renin concentration, it simultaneously blocks its activity, resulting in a net suppression of the system's output. ecrjournal.comaccindia.org This has been demonstrated in studies where Aliskiren neutralized the compensatory rise in PRA induced by diuretics like hydrochlorothiazide (B1673439) (HCTZ). nih.gov

Aliskiren has demonstrated significant anti-inflammatory effects in various preclinical models. In rat models of inflammation, Aliskiren administration, in a dose-dependent manner, has been shown to reduce paw edema and granuloma formation. nih.gov These physical anti-inflammatory effects are correlated with changes in key inflammatory mediators.

Specifically, Aliskiren significantly reduces serum concentrations of pro-inflammatory markers such as tumor necrosis factor-α (TNF-α), vascular cell adhesion molecule-1 (VCAM-1), and high-sensitivity C-reactive protein (hs-CRP). nih.gov Concurrently, it restores the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov In a stroke model using double transgenic rats, only Aliskiren was able to reduce the gene expression of CXCL1, interleukin-6, and TNF-alpha in the ischemic core, suggesting a direct anti-inflammatory action independent of blood pressure reduction. plos.org

| Inflammatory Marker | Effect of Aliskiren | Model | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-α (TNF-α) | Reduced | Rat inflammation model; Mouse neuroinflammation model | nih.govmdpi.com |

| Interleukin-6 (IL-6) | Reduced | Rat stroke model; Mouse neuroinflammation model | plos.orgmdpi.com |

| Interleukin-1β (IL-1β) | Reduced | Mouse neuroinflammation model | mdpi.com |

| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Reduced | Rat inflammation model | nih.gov |

| High-Sensitivity C-Reactive Protein (hs-CRP) | Reduced | Rat inflammation model | nih.gov |

| Interleukin-10 (IL-10) | Restored/Increased | Rat inflammation model | nih.gov |

The neurobiological effects of Aliskiren have been explored in preclinical models of neurological and psychiatric conditions. In an inflammatory mouse model of depression induced by lipopolysaccharide (LPS), Aliskiren demonstrated antidepressant-like effects. mdpi.com It reversed the depressive behaviors observed in the tail suspension test (TST) and forced swim test (FST). mdpi.com This behavioral effect was associated with the suppression of neuroinflammatory processes, including the reduction of microglial and astroglial activation markers and the downregulation of pro-inflammatory cytokine genes (TNF-α, IL-1β, IL-6) in the prefrontal cortex. mdpi.com

Furthermore, in a rat model of ischemic stroke, treatment with Aliskiren resulted in a better neurological outcome compared to treatment with an ARB, an effect that was independent of blood pressure reduction. plos.org This suggests potential neuroprotective properties of direct renin inhibition.

Metabolic Fate Studies in Preclinical Animal Models and In Vitro Systems

The metabolic fate of Aliskiren has been characterized in both preclinical animal models and in vitro human systems. Following oral administration, Aliskiren is rapidly absorbed, with a long plasma half-life of approximately 30-40 hours, which is suitable for once-daily dosing. nih.gove-lactancia.org

Metabolism is not the primary route of elimination for Aliskiren. The major metabolic pathways identified involve O-demethylation at either the phenyl-propoxy side chain or the 3-methoxy-propoxy group, which can be followed by further oxidation to form a carboxylic acid derivative. e-lactancia.org In vitro studies using human liver microsomes indicated that cytochrome P450 (CYP) 3A4 is likely the enzyme responsible for this limited metabolism. e-lactancia.org

Excretion studies in rats, marmosets, and humans using radiolabeled [14C]aliskiren show that the vast majority of the administered dose is excreted via the feces, primarily as the unchanged parent drug. e-lactancia.org Only a very small fraction (around 0.6% in humans) is recovered in the urine. e-lactancia.org The absorbed portion of the drug is mainly eliminated through the hepatobiliary route. e-lactancia.org

Identification of Metabolic Transformations and Byproducts

In vitro and preclinical studies have established that Aliskiren undergoes limited metabolism in humans, with approximately 80% of the drug in plasma remaining as the unchanged parent compound. bohrium.comdrugbank.comnih.gov The primary metabolic pathways identified involve oxidation, largely mediated by the cytochrome P450 system. bohrium.comnih.govnih.gov

The major metabolic routes for Aliskiren are O-demethylation, occurring at either the phenyl-propoxy side chain or the 3-methoxypropoxy group. nih.govnih.govif-pan.krakow.pl This initial step is often followed by further oxidation of the resulting alcohol to a carboxylic acid derivative. nih.govnih.govif-pan.krakow.pl These oxidative metabolites are minor components, constituting a small fraction of the administered dose. bohrium.comnih.gov Studies using radiolabeled [¹⁴C]aliskiren confirmed that excretion is almost entirely through the fecal route, with only a very small percentage (0.6%) recovered in urine. bohrium.comnih.govnih.gov The majority of the fecal excretion consists of the unabsorbed, unchanged drug. nih.gov The absorbed portion is partly eliminated unchanged via the hepatobiliary route, while oxidized metabolites account for at least 1.3% of the radioactive dose found in excreta. nih.gov The metabolism of Aliskiren has been shown to be qualitatively similar in liver microsomes from humans, rats, and marmosets. nih.govif-pan.krakow.pl

While direct metabolic data for Deltan-Benzyloxycarbonyl Aliskiren is scarce, it is plausible that the benzyloxycarbonyl group, a common protecting group in organic synthesis, would be cleaved in vivo, potentially via hydrolysis, to yield a precursor that would then enter the same metabolic pathways as Aliskiren.

Table 1: Identified Metabolic Pathways of Aliskiren

| Metabolic Pathway | Description | Resulting Byproduct Type |

| O-demethylation | Removal of a methyl group from either the phenyl-propoxy side chain or the 3-methoxypropoxy group. nih.govnih.govif-pan.krakow.pl | Alcohol Metabolite |

| Oxidation | Further oxidation of the alcohol metabolite resulting from O-demethylation. nih.govnih.govif-pan.krakow.pl | Carboxylic Acid Derivative |

Research on Enzyme Interactions (e.g., Cytochrome P450 and P-glycoprotein)

The interaction of Aliskiren and its intermediates with metabolic enzymes and transporters is a key area of preclinical research, essential for predicting potential drug-drug interactions.

Cytochrome P450 (CYP) Isoenzymes

In vitro studies have identified CYP3A4 as the primary enzyme responsible for the limited oxidative metabolism of Aliskiren. bohrium.comnih.govif-pan.krakow.plfda.gov Despite being a substrate for CYP3A4, Aliskiren itself does not exhibit clinically significant inhibition or induction of major CYP450 isoenzymes, including CYP1A2, 2C8, 2C9, 2C19, 2D6, 2E1, and CYP3A4. bohrium.comif-pan.krakow.plfda.gov This low potential for CYP450-mediated drug interactions means Aliskiren is unlikely to affect the pharmacokinetics of co-administered drugs that are substrates for these enzymes. bohrium.comecrjournal.com However, co-administration with strong inhibitors of CYP3A4 that also inhibit P-glycoprotein, such as ketoconazole (B1673606) or itraconazole, can lead to significant increases in Aliskiren plasma concentrations. nih.govdrugs.comeuropa.eu For instance, ketoconazole was found to increase Aliskiren's area under the curve (AUC) by 76%. europa.eu

P-glycoprotein (P-gp)

Aliskiren has been identified as a substrate for the efflux transporter P-glycoprotein (P-gp). bohrium.comdrugbank.comnih.govnih.gov This interaction is a significant contributor to Aliskiren's low oral bioavailability (approximately 2.6%), as P-gp actively transports the drug out of intestinal cells back into the gut lumen, limiting its absorption. bohrium.comdrugbank.comnih.gov Studies in P-gp knockout mice demonstrated a 6.9-fold higher AUC for orally administered Aliskiren compared to wild-type mice, confirming the transporter's restrictive role in its absorption. nih.gov

Consequently, potent inhibitors of P-gp can substantially increase Aliskiren's plasma levels. drugs.com For example, co-administration with the potent P-gp inhibitor cyclosporin (B1163) increased the Cmax and AUC of Aliskiren by approximately 2.5-fold and 5-fold, respectively. europa.eu Aliskiren itself does not, however, inhibit P-gp activity. bohrium.comdrugbank.comnih.gov

Table 2: Summary of Enzyme and Transporter Interactions for Aliskiren

| Enzyme/Transporter | Role/Interaction | Finding | Citation |

| CYP3A4 | Metabolism | Primary enzyme responsible for the minor oxidative metabolism of Aliskiren. | bohrium.comnih.govif-pan.krakow.plfda.gov |

| CYP450 Isoenzymes | Inhibition/Induction | Aliskiren does not inhibit or induce major CYP450 isoenzymes. | bohrium.comif-pan.krakow.plfda.gov |

| P-glycoprotein (P-gp) | Substrate | Aliskiren is a substrate for the P-gp efflux transporter, which limits its oral absorption. | bohrium.comdrugbank.comnih.govnih.gov |

| P-glycoprotein (P-gp) | Inhibition | Aliskiren does not inhibit P-gp. | bohrium.comdrugbank.comnih.gov |

| CYP3A4/P-gp Inhibitors | Drug Interaction | Potent inhibitors (e.g., Ketoconazole, Itraconazole, Cyclosporin) significantly increase Aliskiren plasma concentrations. | nih.govdrugs.comeuropa.eu |

Future Research Directions and Emerging Avenues in Renin Inhibitor Chemistry and Derivatives

Design and Synthesis of Next-Generation Renin Inhibitors with Enhanced Properties

The pursuit of next-generation renin inhibitors is driven by the desire to improve upon the existing therapeutic profiles. Key areas of focus include enhancing potency, selectivity, and pharmacokinetic properties. Molecular modeling and crystallographic structure analysis have been instrumental in the design of novel renin inhibitors with improved characteristics. eoinobrien.org

One promising approach involves the synthesis of conformationally restricted analogues of angiotensinogen (B3276523), the natural substrate for renin. By creating cyclic peptide inhibitors, researchers aim to enhance inhibitory potency, increase specificity for renin, and improve metabolic stability. nih.gov For instance, the synthesis of 10-, 12-, and 14-membered ring compounds based on a linear hexapeptide inhibitor has shown that the 12-membered ring compound was six times more potent than the parent compound against mouse renin. nih.gov However, the 10-membered ring compound was found to be inactive, highlighting the critical role of conformational design in achieving biological activity. nih.gov

Furthermore, structure-based drug design, which led to the discovery of Aliskiren, continues to be a powerful tool. eoinobrien.org This approach utilizes the three-dimensional structure of the renin active site to design molecules that bind with high affinity and specificity. The goal is to create non-peptide inhibitors with low molecular weight to ensure good oral bioavailability, a challenge that has historically plagued the development of renin inhibitors. researchgate.netoup.com

Table 1: Research Findings on Next-Generation Renin Inhibitors

| Research Focus | Key Findings |

|---|---|

| Conformationally Restricted Analogues | A 12-membered ring cyclic peptide inhibitor was 6-fold more potent than its linear parent compound against mouse renin. nih.gov |

| Structure-Based Design | The design of non-peptide inhibitors with optimal exploitation of the S3–S1 cavity of renin led to the discovery of Aliskiren. eoinobrien.org |

Exploration of Novel Therapeutic Targets Modulated by Renin Inhibitor Scaffolds

While the primary target of renin inhibitors is the renin-angiotensin-aldosterone system (RAAS), there is growing interest in exploring other potential therapeutic targets that can be modulated by renin inhibitor scaffolds. The complexity of the RAAS itself, with its various components and pathways, offers new avenues for therapeutic intervention. nih.govnih.gov

Recent research has highlighted the importance of other components of the RAAS beyond the classical ACE/angiotensin II/AT1R axis, such as the ACE2/angiotensin-(1-7)/Mas axis, which often has counter-regulatory and protective effects. nih.govnih.gov This has led to the exploration of dual-acting agents or combination therapies that can modulate multiple pathways simultaneously. nih.gov

Furthermore, the potential for renin inhibitor scaffolds to interact with other biological targets is an area of active investigation. The development of drugs that can target multiple vasoactive pathways could lead to more effective treatments for hypertension and related cardiovascular diseases. nih.gov Novel therapeutic approaches also include targeting upstream of angiotensin II by selectively deleting liver-derived angiotensinogen. researchgate.net

Advancements in Asymmetric Synthesis of Complex Biologically Active Molecules

The synthesis of complex, biologically active molecules like Aliskiren and its derivatives heavily relies on advancements in asymmetric synthesis. numberanalytics.com This field is crucial for producing enantiomerically pure compounds, which is often essential for their desired biological activity and to avoid potential side effects from unwanted stereoisomers. numberanalytics.com

Recent years have seen significant progress in asymmetric synthesis, driven by the development of new catalysts and methodologies. numberanalytics.com These include chiral metal complexes and organocatalysts that can facilitate highly enantioselective reactions. numberanalytics.com For instance, chiral secondary amines have emerged as powerful organocatalysts for the construction of highly enantioenriched structural skeletons of target molecules. nih.gov

The application of these advanced synthetic methods is critical for the efficient and stereoselective synthesis of the complex chiral structures found in renin inhibitors. The development of stereoselective catalytic nitroaldol reactions has been a key step in strategies for the synthesis of Aliskiren. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Deltan-Benzyloxycarbonyl Aliskiren |

| Aliskiren |

| Angiotensinogen |

| Remikiren |

| Zankiren |

| Enalkiren |

| Angiotensin I |

Q & A

Q. What is the molecular mechanism by which aliskiren inhibits renin activity, and how does this differ from earlier peptide-based inhibitors?

Aliskiren is a non-peptidic, small-molecule direct renin inhibitor (DRI) designed through rational drug discovery strategies. Unlike first-generation peptidomimetic inhibitors, aliskiren lacks an extended peptide-like backbone, which improves oral bioavailability and pharmacokinetic stability. Its binding to renin involves targeting the enzyme's active site with high specificity, disrupting angiotensinogen cleavage and downstream RAAS activation. Structural studies reveal that aliskiren stabilizes renin in an inactive conformation, reducing angiotensin I production .

Q. What experimental models are recommended for preclinical evaluation of aliskiren's antihypertensive and organ-protective effects?

Sodium-depleted marmosets are a validated model for assessing aliskiren's blood pressure (BP)-lowering efficacy due to their sensitivity to RAAS modulation. For organ protection studies, rodent models (e.g., DOCA-salt-induced hypertensive rats) are used to evaluate effects on cardiac hypertrophy, renal fibrosis, and oxidative stress markers. In diabetic nephropathy, the AVOID trial design (albuminuria reduction in type 2 diabetes patients) provides a clinical-translational framework for preclinical proteinuria studies .

Q. How should researchers address variability in pharmacokinetic parameters when designing aliskiren dosing regimens?

Aliskiren exhibits a plasma half-life of ~40 hours, supporting once-daily dosing. Key considerations include:

- Hepatic/Renal Impairment : No initial dose adjustment is required, as aliskiren is primarily eliminated unchanged via hepatobiliary routes.

- Drug Interactions : Avoid co-administration with fruit juices (e.g., grapefruit, apple), which reduce AUC by 61%–81% via intestinal OATP inhibition .

- Pediatric Populations : Trough concentrations in children (6–17 years) align with adult data, suggesting weight-independent dosing .

Advanced Research Questions

Q. How can conflicting clinical trial outcomes on aliskiren's cardiovascular benefits be reconciled?

Systematic reviews highlight contradictions: some meta-analyses report no significant reduction in cardiovascular mortality or heart failure hospitalization, while others note organ-protective effects (e.g., reduced albuminuria in AVOID). To resolve this:

- Subgroup Analysis : Stratify by comorbidities (e.g., diabetes, heart failure) and concomitant therapies (ACEIs/ARBs).

- Heterogeneity Assessment : Use random-effects models for statistical heterogeneity; sensitivity analyses to exclude outlier trials (e.g., those with high hypotension risk) .

- Surrogate vs. Hard Endpoints : Prioritize trials with long-term mortality outcomes (e.g., ASPIRE HIGHER program) over biomarker-driven studies .

Q. What methodological frameworks are optimal for studying aliskiren's pleiotropic effects beyond BP reduction?

- Mechanistic Studies : Quantify RAAS biomarkers (plasma renin activity [PRA], angiotensin II) to distinguish direct renin inhibition from compensatory feedback. Aliskiren paradoxically increases PRA due to loss of negative feedback but blocks its enzymatic activity .

- Organ-Specific Models : In diabetic mice, aliskiren enhances ischemia-induced neovascularization (via HIF-1α/VEGF upregulation) independent of BP changes. Use immunohistochemistry for CD34+/CXCR4+ endothelial progenitor cells in ischemic tissues .

- Dual RAAS Blockade Trials : Design RCTs with aliskiren combined with ACEIs/ARBs, monitoring hyperkalemia and renal function (e.g., ALTITUDE trial precautions) .

Q. How can researchers optimize experimental protocols to assess aliskiren's antioxidant properties in hypertension-related organ damage?

- Oxidative Stress Markers : Measure hepatic homogenate levels of SOD, catalase, and glutathione peroxidase in DOCA-salt hypertensive rats. Aliskiren's antioxidant efficacy correlates with dose-dependent enzyme upregulation .

- Pressure-Independent Models : Compare aliskiren with hydralazine in normotensive cohorts to isolate antioxidant effects from BP-lowering actions .

Data Contradiction and Synthesis

Q. Why do some studies report increased hypotension risk with aliskiren, while others emphasize its safety profile?

Pooled analyses of 2,316 patients show aliskiren's tolerability aligns with placebo, except for dose-dependent diarrhea (300–600 mg). Hypotension risk is elevated in trials combining aliskiren with ACEIs/ARBs or diuretics. Mitigation strategies include:

Q. What explains discrepancies in aliskiren's efficacy across ethnic populations?

Genetic polymorphisms in RAAS components (e.g., ACE I/D alleles) may influence responses. For example, Asian cohorts in the AVOID trial showed greater albuminuria reduction than non-Asian subgroups. Pharmacogenomic studies are recommended to identify predictive biomarkers .

Methodological Tables

Q. Table 1. Key Clinical Trials for Aliskiren's Organ Protection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.